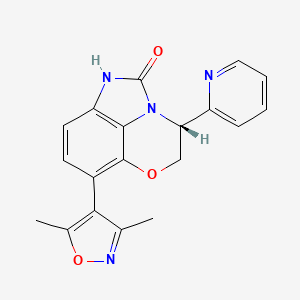

(R)-INCB054329

Description

BenchChem offers high-quality (R)-INCB054329 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-INCB054329 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPKCDRAAYATL-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4[C@@H](CO3)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-INCB054329: A Technical Overview of its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-INCB054329, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will explore its mechanism of action, its impact on chromatin structure and gene expression, and the downstream effects on key oncogenic signaling pathways. This document summarizes critical quantitative data and details relevant experimental protocols for researchers in the field.

Introduction to BET Proteins and Chromatin Remodeling

Chromatin, the complex of DNA and proteins within the nucleus, must be dynamically regulated to control gene expression. This process, known as chromatin remodeling, involves multiple mechanisms, including the post-translational modification of histone proteins. Acetylation of lysine residues on histone tails is a key epigenetic mark associated with active transcription.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial "readers" of these epigenetic marks.[1] They contain specialized domains called bromodomains that recognize and bind to acetylated lysine residues on histones.[2] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating the expression of target genes involved in cell proliferation, survival, and inflammation.[3] In many cancers, BET proteins are key regulators of oncogenic gene expression programs, making them an attractive therapeutic target.[4][5]

(R)-INCB054329: Mechanism of Action

(R)-INCB054329 is a potent, orally bioavailable inhibitor of the BET family of proteins.[6] Its primary mechanism involves competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[1] This action prevents BET proteins from docking onto chromatin, effectively displacing them from gene promoters and enhancers. The consequence is a disruption of chromatin remodeling and a potent suppression of the expression of BET-dependent genes, including critical oncogenes like c-MYC.[1][4] This leads to an inhibition of tumor cell growth and, in many cases, the induction of apoptosis.[7]

Quantitative Profile of (R)-INCB054329

The potency and selectivity of (R)-INCB054329 have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of (R)-INCB054329 against the individual bromodomains of the BET family proteins. The low nanomolar values indicate high-affinity binding.

| Bromodomain Target | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| Data sourced from Selleck Chemicals product information.[7] |

Table 2: Cellular Antiproliferative Activity (GI50)

This table shows the 50% growth inhibition (GI50) values of (R)-INCB054329 against a panel of hematologic cancer cell lines compared to normal human T-cells. The data demonstrate potent activity against cancer cells with a degree of selectivity over non-malignant cells.

| Cell Type | GI50 Value |

| Hematologic Cancer Cell Lines (Median) | 152 nM |

| Hematologic Cancer Cell Lines (Range) | 26 - 5000 nM |

| Normal Human T-cells (IL-2 Stimulated) | 2435 nM (2.435 µM) |

| Data from preclinical studies on 32 hematologic cancer cell lines.[4][7] |

Downstream Signaling and Therapeutic Implications

By displacing BET proteins from chromatin, (R)-INCB054329 modulates critical signaling pathways implicated in cancer progression.

In multiple myeloma, the IL-6/JAK/STAT pathway is a key driver of cell survival and proliferation. Preclinical studies have shown that (R)-INCB054329 treatment leads to the suppression of this pathway.[4][5] Specifically, it displaces BRD4 from the promoter of the IL-6 receptor (IL6R), reducing its expression.[5] This diminishes the cell's ability to respond to IL-6, leading to reduced STAT3 signaling and sensitizing myeloma cells to JAK inhibitors like ruxolitinib.[4][5]

(R)-INCB054329 has been shown to reduce the efficiency of the homologous recombination (HR) DNA repair pathway.[2][8] In ovarian cancer models, treatment with the inhibitor led to decreased expression of key HR proteins, including BRCA1 and RAD51.[8] This BETi-induced "BRCAness" sensitizes cancer cells to DNA-damaging agents, particularly PARP inhibitors (PARPi). The combination of (R)-INCB054329 and a PARPi like olaparib results in synergistic tumor growth inhibition, increased DNA damage, and apoptosis.[2][8]

Key Experimental Protocols

Verifying the mechanism and effects of (R)-INCB054329 involves several key laboratory techniques.

This protocol is essential for demonstrating that (R)-INCB054329 displaces BET proteins from specific chromatin loci.

-

Cell Treatment: Treat cells (e.g., 2 x 107 OVCAR-3 cells) with DMSO (vehicle control) or a specified concentration of (R)-INCB054329 for a defined period.

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sonicated chromatin overnight with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding, then elute the complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of a high-salt solution. Degrade proteins with Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter or enhancer regions of target genes (e.g., IL6R, BRCA1) to quantify the amount of precipitated DNA. A significant reduction in the signal in INCB054329-treated samples compared to control indicates displacement of the target protein.[2]

This assay is used to determine the GI50 values of the compound.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of (R)-INCB054329 (e.g., from 1 nM to 10 µM) or DMSO as a control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours.[4]

-

Reagent Addition: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control wells and plot the percentage of growth inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the GI50 value.[4]

This technique is used to measure changes in the protein levels of downstream targets.

-

Cell Treatment and Lysis: Treat cells with (R)-INCB054329 or DMSO, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., c-MYC, IL6R, BRCA1, cleaved PARP) followed by an appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.[2]

Conclusion

(R)-INCB054329 is a potent BET inhibitor that functions as a key modulator of chromatin-based signaling. By preventing BET proteins from reading acetylated histone marks, it effectively rewrites the transcriptional landscape of cancer cells. This disruption of chromatin remodeling leads to the downregulation of major oncogenes and survival pathways, including c-MYC, IL-6/JAK/STAT, and the homologous recombination DNA repair machinery. The preclinical data strongly support its role as a targeted epigenetic therapy, both as a single agent and as a component of rational combination strategies designed to exploit the vulnerabilities it creates in cancer cells. Further clinical investigation is ongoing to fully define its therapeutic potential in various malignancies.[6][9]

References

- 1. Facebook [cancer.gov]

- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

(R)-INCB054329: A Technical Guide to its Impact on c-MYC Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a specific focus on its role in the downregulation of the c-MYC oncogene. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction: Targeting a Master Oncogene

The c-MYC oncogene is a critical driver of cellular proliferation and is frequently deregulated in a wide array of human cancers.[1][2] Its role as a master transcriptional regulator makes it a highly attractive, yet challenging, therapeutic target.[3][4] A promising strategy to indirectly target c-MYC is through the inhibition of BET proteins, which are epigenetic readers that play a crucial role in the transcriptional activation of key oncogenes, including MYC.[5][6]

(R)-INCB054329 is a novel, structurally distinct small-molecule inhibitor of BET proteins, targeting the BD1 and BD2 bromodomains of BRD2, BRD3, and BRD4.[7] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, (R)-INCB054329 displaces these proteins from chromatin, leading to the suppression of target gene transcription.[1][8] This guide delves into the specifics of how (R)-INCB054329 impacts c-MYC expression, supported by preclinical data and detailed experimental protocols.

Mechanism of Action: Suppression of c-MYC Transcription

(R)-INCB054329 exerts its effect on c-MYC expression through the direct inhibition of BET proteins, primarily BRD4.[1][5] BRD4 is known to associate with super-enhancer regions that drive the transcription of critical oncogenes, including MYC.[5] By displacing BRD4 from these regulatory regions, (R)-INCB054329 effectively disrupts the transcriptional machinery required for MYC gene expression.[1][9] This leads to a rapid and potent downregulation of both MYC mRNA and c-MYC protein levels.[7][8]

Quantitative Data Summary

The anti-proliferative activity of (R)-INCB054329 and its effect on c-MYC expression have been evaluated across a range of hematologic cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of (R)-INCB054329

| Cell Line | Cancer Type | GI₅₀ (nM) |

| MM1.S | Multiple Myeloma | 50 - 100 |

| OPM-2 | Multiple Myeloma | 100 - 200 |

| INA-6 | Multiple Myeloma | 20 - 50 |

| RKO | Colon Cancer | < 500 |

| GI₅₀ values represent the concentration of a drug that inhibits cell growth by 50%. Data compiled from multiple studies.[7][10] |

Table 2: In Vivo Efficacy of (R)-INCB054329

| Xenograft Model | Cancer Type | Treatment | Outcome |

| MM1.S | Multiple Myeloma | INCB054329 | Tumor growth inhibition |

| RKO | Colon Cancer | INCB054329 | Tumor growth inhibition |

| Data from preclinical in vivo studies.[7][10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of (R)-INCB054329 that inhibits cell growth by 50% (GI₅₀).

-

Cell Lines: Hematologic and solid tumor cancer cell lines (e.g., MM1.S, OPM-2, INA-6, RKO).[7][10]

-

Reagents: (R)-INCB054329, appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

A serial dilution of (R)-INCB054329 is prepared in culture medium.

-

The drug dilutions are added to the cells, and the plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell viability is assessed using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

GI₅₀ values are calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for c-MYC Protein Expression

This protocol is used to qualitatively and semi-quantitatively assess the levels of c-MYC protein following treatment with (R)-INCB054329.

-

Cell Lines: Cancer cell lines known to express c-MYC (e.g., MM1.S, RKO).[7][10]

-

Reagents: (R)-INCB054329, RIPA lysis buffer, protease and phosphatase inhibitors, primary antibody against c-MYC, primary antibody against a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

-

Procedure:

-

Cells are treated with various concentrations of (R)-INCB054329 or vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary anti-c-MYC antibody overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using an ECL substrate and an imaging system.

-

The membrane is stripped and re-probed with the loading control antibody to ensure equal protein loading.

-

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression

This protocol is used to quantify the levels of MYC mRNA following treatment with (R)-INCB054329.

-

Cell Lines: As per Western Blotting.

-

Reagents: (R)-INCB054329, TRIzol reagent, RNeasy Mini Kit (Qiagen), High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems), SYBR Green PCR Master Mix, primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

-

Procedure:

-

Cells are treated with (R)-INCB054329 as described for Western blotting.

-

Total RNA is extracted from the cells using TRIzol or an equivalent method.

-

RNA is purified using the RNeasy Mini Kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using SYBR Green master mix and specific primers for MYC and the housekeeping gene.

-

The relative expression of MYC mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

-

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine if (R)-INCB054329 displaces BRD4 from the MYC gene locus.

-

Cell Lines: As per Western Blotting.

-

Reagents: (R)-INCB054329, formaldehyde, glycine, ChIP lysis buffer, sonicator, anti-BRD4 antibody, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, DNA purification kit, primers for the MYC promoter/enhancer region.

-

Procedure:

-

Cells are treated with (R)-INCB054329 or vehicle.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Cells are lysed, and the chromatin is sheared by sonication.

-

The sheared chromatin is incubated with an anti-BRD4 antibody overnight.

-

Protein A/G beads are used to pull down the antibody-chromatin complexes.

-

The complexes are washed, and the cross-links are reversed.

-

DNA is purified and analyzed by qPCR using primers specific to the MYC gene's regulatory regions.

-

The amount of immunoprecipitated DNA is quantified relative to the input chromatin.

-

Conclusion and Future Directions

(R)-INCB054329 is a potent BET inhibitor that effectively downregulates c-MYC expression by displacing BRD4 from the MYC gene's regulatory elements.[1][7] This mechanism of action translates to significant anti-proliferative effects in various preclinical cancer models.[7][10] The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of (R)-INCB054329 and other BET inhibitors.

Future research should continue to explore the full spectrum of genes and pathways regulated by (R)-INCB054329, identify potential mechanisms of resistance, and investigate rational combination strategies to enhance its anti-cancer efficacy.[10][11] Clinical investigations are ongoing to determine the safety and efficacy of (R)-INCB054329 in patients with advanced malignancies.[12][13]

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. ashpublications.org [ashpublications.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to (R)-INCB054329: Targeting and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins, specifically BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various cancers and inflammatory diseases, making them attractive therapeutic targets.

This technical guide provides a comprehensive overview of the targeting profile and binding affinity of (R)-INCB054329, detailed experimental protocols for its characterization, and a visualization of its impact on key signaling pathways.

Core Mechanism of Action

(R)-INCB054329 exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This occupation of the binding site prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin. The subsequent downregulation of target gene expression, including critical oncogenes such as c-MYC, disrupts cancer cell proliferation, survival, and cell cycle progression.[2]

Quantitative Binding Affinity

The binding affinity of (R)-INCB054329 has been quantified against the individual bromodomains of the BET family proteins. The half-maximal inhibitory concentration (IC50) values, determined through various biophysical and biochemical assays, are summarized in the table below.

| Target | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

Experimental Protocols

The determination of the binding affinity of (R)-INCB054329 for BET bromodomains is typically achieved through robust and sensitive in vitro assays. The following are detailed methodologies for two commonly employed experimental protocols.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Competitive Binding

This assay measures the ability of a test compound to disrupt the interaction between a BET bromodomain and a known binding partner, typically an acetylated histone peptide.

Materials and Reagents:

-

Recombinant, purified His-tagged BET bromodomain (e.g., BRD4-BD1)

-

Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

(R)-INCB054329

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

384-well, low-volume, white microplates (e.g., Corning 3826)

Procedure:

-

Compound Preparation: Prepare a serial dilution of (R)-INCB054329 in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

-

Reagent Preparation:

-

Dilute the His-tagged BET bromodomain and biotinylated histone peptide in Assay Buffer to their predetermined optimal concentrations.

-

Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in Assay Buffer.

-

-

Assay Assembly:

-

To each well of the 384-well plate, add 5 µL of the diluted (R)-INCB054329 or DMSO vehicle control.

-

Add 5 µL of the His-tagged BET bromodomain solution.

-

Add 5 µL of the biotinylated histone peptide solution.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Add 5 µL of the bead suspension to each well.

-

-

Incubation and Detection:

-

Seal the plate and incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable microplate reader (e.g., EnVision Multilabel Reader, PerkinElmer) with excitation at 680 nm and emission detection at 520-620 nm.

-

-

Data Analysis:

-

The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.

-

Plot the signal against the logarithm of the (R)-INCB054329 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

Preclinical Profile of (R)-INCB054329 (Pemigatinib): An In-Depth Technical Guide

(R)-INCB054329 , also known as pemigatinib (and formerly INCB054828), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with additional activity as a bromodomain and extraterminal (BET) domain inhibitor. This dual mechanism of action has positioned it as a significant therapeutic agent in oncology, particularly for malignancies driven by aberrant FGFR signaling. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the pharmacological profile of pemigatinib, intended for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Kinase and Bromodomain Inhibitory Activity

Pemigatinib demonstrates potent and selective inhibition of FGFR isoforms 1, 2, and 3, with weaker activity against FGFR4.[1][2] Its activity as a BET inhibitor is characterized by low nanomolar IC50 values against various bromodomains.[3]

| Target | IC50 (nM) |

| FGFR Kinases | |

| FGFR1 | 0.4 |

| FGFR2 | 0.5 |

| FGFR3 | 1.0 |

| FGFR4 | 30 |

| BET Bromodomains | |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

Cellular Activity: Inhibition of Proliferation

Pemigatinib effectively inhibits the proliferation of various cancer cell lines, particularly those with known FGFR alterations. The anti-proliferative effects are also observed in hematologic cancer cell lines, attributable to its BET inhibitory activity.

| Cell Line | Cancer Type | Relevant Alteration | GI50 (nM) - Representative |

| KATO III | Gastric Cancer | FGFR2 Amplification | ~10 |

| RT-112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | ~20 |

| KG-1a | Acute Myeloid Leukemia | FGFR1 Fusion | ~5 |

| Multiple | Hematologic Cancers | Various | Median GI50: 152 |

In Vivo Antitumor Efficacy in Xenograft Models

Oral administration of pemigatinib has demonstrated significant tumor growth inhibition in various preclinical xenograft models of human cancers with FGFR alterations.

| Xenograft Model | Cancer Type | FGFR Alteration | Animal Model | Dosing Regimen (Oral) | Outcome |

| KATO III | Gastric Cancer | FGFR2 Amplification | SCID Mice | 0.3 - 1 mg/kg, QD | Dose-dependent tumor growth inhibition |

| RT-112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | Nude Mice | 1 mg/kg, QD | Significant tumor growth inhibition |

| KG-1 | Acute Myeloid Leukemia | FGFR1 Fusion | NSG Mice | 0.3 mg/kg, QD | Tumor growth inhibition |

| OPM-2 | Multiple Myeloma | t(4;14) | SCID Mice | 75 mg/kg, BID (as BETi) | Sensitization to FGFR inhibitors |

| MM.1S | Multiple Myeloma | - | SCID Mice | 75 mg/kg, BID (as BETi) | Tumor growth inhibition |

Preclinical Pharmacokinetics

Pemigatinib exhibits a pharmacokinetic profile supportive of oral administration. In preclinical species, it has shown moderate to low clearance and good oral bioavailability.

| Species | Clearance (% Hepatic Blood Flow) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |

| Rat | 31 | - | 4.0 | ~100 |

| Dog | 10 | 3.49 | 15.7 | 98 |

| Monkey | 8 | 0.584 | - | 29 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of pemigatinib against FGFR kinases.

-

Reagents and Materials :

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

ATP, Poly(E,Y)4:1 substrate.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Pemigatinib, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white assay plates.

-

-

Procedure :

-

Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

-

Add 0.5 µL of pemigatinib dilution or DMSO vehicle control.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a non-linear regression analysis.

-

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method for assessing the effect of pemigatinib on the proliferation of cancer cell lines.

-

Reagents and Materials :

-

Cancer cell lines with and without FGFR alterations (e.g., KATO III, RT-112).

-

Appropriate cell culture medium and supplements.

-

Pemigatinib, serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

96-well opaque-walled tissue culture plates.

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow to adhere overnight.

-

Treat cells with serial dilutions of pemigatinib or DMSO vehicle control.

-

Incubate for 72 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate GI50 values from the dose-response curves.

-

Western Blot Analysis of FGFR Signaling

This protocol describes the analysis of FGFR pathway modulation by pemigatinib.

-

Reagents and Materials :

-

Cancer cell lines with FGFR alterations.

-

Pemigatinib.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure :

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of pemigatinib for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of pemigatinib.

-

Reagents and Materials :

-

Immunocompromised mice (e.g., SCID or nude mice).

-

Cancer cell line with a specific FGFR alteration (e.g., KATO III).

-

Matrigel (optional).

-

Pemigatinib formulation for oral gavage (e.g., in 0.5% methylcellulose).

-

-

Procedure :

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer pemigatinib or vehicle orally at the desired dose and schedule (e.g., 1 mg/kg, once daily).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR).

-

Mandatory Visualizations

Caption: FGFR Signaling Pathway and Point of Inhibition by Pemigatinib.

Caption: Mechanism of Action of (R)-INCB054329 as a BET Inhibitor.

Caption: Experimental Workflow for In Vivo Xenograft Studies.

References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

(R)-INCB054329: A Technical Guide for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in research, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

(R)-INCB054329 is a small molecule inhibitor that specifically targets the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[2] This interaction is a key step in chromatin remodeling and the recruitment of transcriptional machinery to specific gene promoters.

By binding to the acetylated lysine recognition motifs on BET bromodomains, (R)-INCB054329 competitively prevents the interaction between BET proteins and acetylated histones.[1] This disruption leads to the transcriptional repression of key oncogenes and other genes involved in cell proliferation, cell cycle progression, and apoptosis.[1][2] A primary target of BET inhibitors is the MYC oncogene, the downregulation of which contributes significantly to the anti-proliferative effects of these compounds.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cellular effects of (R)-INCB054329.

Table 1: In Vitro Inhibitory Activity (IC50)

| Target | IC50 (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

Data sourced from Selleck Chemicals.[5]

Table 2: Growth Inhibition (GI50) in Hematologic Cancer Cell Lines

| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |

| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma (32 cell lines) | 152 | 26 - 5000 |

Data from a 72-hour assay.[3][5]

Table 3: Comparative Growth Inhibition

| Cell Type | GI50 (µM) |

| IL-2 Stimulated T-cells (non-diseased donors) | 2.435 |

Data from a 72-hour assay.[3][5]

Key Signaling Pathways Modulated

(R)-INCB054329 has been shown to modulate several critical signaling pathways implicated in cancer pathogenesis.

JAK/STAT Signaling Pathway

In multiple myeloma, BET inhibition by (R)-INCB054329 leads to the suppression of the Interleukin-6 (IL-6) receptor (IL6R).[3][6] This occurs through the displacement of BRD4 from the IL6R promoter, resulting in reduced IL6R expression.[3][6] Consequently, signaling through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT), specifically STAT3, is diminished.[3][6] This provides a strong rationale for combination therapies with JAK inhibitors like ruxolitinib.[3][6]

FGFR3 and c-MYC Signaling

In t(4;14)-rearranged multiple myeloma cell lines, (R)-INCB054329 has been shown to decrease the expression of oncogenes such as Fibroblast Growth Factor Receptor 3 (FGFR3) and c-MYC.[3][6] The suppression of FGFR3 can sensitize these cells to combination treatment with FGFR inhibitors.[3][6]

DNA Damage and Repair

In ovarian cancer models, (R)-INCB054329 has been demonstrated to reduce the efficiency of homologous recombination (HR), a critical DNA repair pathway.[2][7] It achieves this by reducing the expression of key HR components like BRCA1 and RAD51.[2][7] This creates a synthetic lethality when combined with PARP inhibitors, which target an alternative DNA repair pathway, leading to increased DNA damage and apoptosis in cancer cells.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving (R)-INCB054329.

Cell Viability Assay (SRB Assay)

This protocol is used to determine the growth inhibition (GI50) of (R)-INCB054329 on cancer cell lines.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of (R)-INCB054329 or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the GI50 values from the dose-response curves.

Cell Cycle Analysis

This protocol is used to assess the effect of (R)-INCB054329 on cell cycle distribution.

-

Cell Treatment: Treat cells with (R)-INCB054329 or DMSO for the desired time period (e.g., 24-48 hours).

-

Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.[3]

Western Blotting for Protein Expression

This protocol is used to measure changes in the expression of specific proteins following treatment with (R)-INCB054329.

-

Cell Lysis: Treat cells with (R)-INCB054329 for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, IL6R, BRCA1, RAD51, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Studies

(R)-INCB054329 has demonstrated efficacy in various preclinical in vivo models of hematologic cancers and ovarian cancer.[2][5] Oral administration of the compound has been shown to inhibit tumor growth.[5] In xenograft models, this anti-tumor activity is often correlated with the suppression of c-MYC expression.[3] For in vivo experiments, (R)-INCB054329 can be formulated for oral administration, with dosages typically ranging from 3 to 100 mg/kg.[5]

Conclusion

(R)-INCB054329 is a valuable tool for epigenetic research, offering potent and selective inhibition of the BET family of proteins. Its well-characterized mechanism of action and demonstrated effects on key oncogenic signaling pathways make it a suitable candidate for investigating the role of epigenetic regulation in cancer and for exploring novel therapeutic strategies, particularly in combination with other targeted agents. This guide provides a foundational understanding and practical protocols for the effective use of (R)-INCB054329 in a research setting.

References

- 1. Facebook [cancer.gov]

- 2. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. onclive.com [onclive.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-INCB054329: A Technical Overview of Preclinical Efficacy in Hematologic Malignancy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5][6] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes involved in the proliferation and survival of cancer cells.[3][6][7] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of target genes.[2][6] Inhibition of this interaction by (R)-INCB054329 leads to the suppression of critical oncogenes such as c-MYC, making it a promising therapeutic strategy for various hematologic malignancies.[1][2][7] This technical guide provides a comprehensive overview of the preclinical data on (R)-INCB054329 in hematologic malignancy models, including detailed experimental protocols and data presented in a structured format.

Mechanism of Action

(R)-INCB054329 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, with low nanomolar potency against BRD2, BRD3, and BRD4.[2][8] This prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and cell cycle proteins.[2][7] A primary target of BET inhibitors is the MYC oncogene, which is a critical driver in many hematologic cancers.[1][2][7] Preclinical studies have demonstrated that (R)-INCB054329 effectively suppresses c-MYC expression both in vitro and in vivo.[2][5]

In addition to c-MYC, (R)-INCB054329 has been shown to downregulate other important cancer-associated genes. For instance, in multiple myeloma models with a t(4;14) translocation, it decreases the expression of FGFR3 and NSD2/MMSET/WHSC1.[2][3] Furthermore, it can suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[2][3]

Caption: Mechanism of Action of (R)-INCB054329.

In Vitro Activity

(R)-INCB054329 has demonstrated broad antiproliferative activity across a panel of hematologic cancer cell lines.

Table 1: In Vitro Growth Inhibition (GI50) of (R)-INCB054329 in Hematologic Malignancy Cell Lines[2][8]

| Cell Line | Hematologic Malignancy Type | GI50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia | 78 |

| MV-4-11 | Acute Myeloid Leukemia | 26 |

| OCI-AML3 | Acute Myeloid Leukemia | 150 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 110 |

| WILL-2 | Double-Hit Lymphoma | 95 |

| OPM-2 | Multiple Myeloma (t(4;14)) | 152 |

| KMS-12-BM | Multiple Myeloma | 130 |

| MM1.S | Multiple Myeloma | 160 |

Note: GI50 values are the concentrations required to inhibit cell growth by 50%.

Studies have shown that treatment with (R)-INCB054329 leads to cell cycle arrest, primarily in the G1 phase, and induces apoptosis in sensitive cell lines.[1][4]

In Vivo Efficacy

The antitumor activity of (R)-INCB054329 has been evaluated in several subcutaneous xenograft models of hematologic malignancies.

Table 2: In Vivo Efficacy of (R)-INCB054329 in Xenograft Models[4]

| Xenograft Model | Hematologic Malignancy Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 50 mg/kg, BID, PO | 75 |

| WILL-2 | Double-Hit Lymphoma | 50 mg/kg, BID, PO | 68 |

| OPM-2 | Multiple Myeloma (t(4;14)) | 50 mg/kg, BID, PO | 85 (in combination with an FGFR inhibitor)[2] |

| MM1.S | Multiple Myeloma | 75 mg/kg, BID, PO | 60 |

Note: BID = twice daily, PO = oral administration.

Combination Strategies

A key finding from preclinical studies is the potential for synergistic activity when (R)-INCB054329 is combined with other targeted therapies.

-

With FGFR Inhibitors: In multiple myeloma cell lines with the t(4;14) translocation, which leads to dysregulated FGFR3 expression, (R)-INCB054329 sensitizes these cells to the effects of FGFR inhibitors.[2][3]

-

With JAK Inhibitors: By downregulating the IL-6 receptor, (R)-INCB054329 can synergize with JAK inhibitors (e.g., ruxolitinib) to inhibit myeloma cell growth.[2][3]

-

With BCL-2 Inhibitors: (R)-INCB054329 has been shown to prime acute myeloid leukemia (AML) cells for apoptosis induced by the BCL-2 inhibitor venetoclax.[1]

Caption: Rational Combination Strategies for (R)-INCB054329.

Experimental Protocols

Cell Viability Assays

-

Method: Hematologic malignancy cell lines are seeded in 96-well plates and treated with increasing concentrations of (R)-INCB054329 for 72 hours.

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or AlamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific).

-

Procedure: After the incubation period, the reagent is added to each well according to the manufacturer's instructions. Luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assays

-

Method: Apoptosis is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Reagents: FITC Annexin V Apoptosis Detection Kit (BD Biosciences).

-

Procedure: Cells are treated with (R)-INCB054329 for 24-48 hours. Cells are then harvested, washed, and resuspended in binding buffer. FITC Annexin V and PI are added, and the cells are incubated in the dark. Samples are analyzed on a flow cytometer.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Procedure:

-

Hematologic malignancy cells are implanted subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

-

(R)-INCB054329 is administered orally, typically twice daily.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Caption: In Vivo Xenograft Experimental Workflow.

Conclusion

Preclinical data strongly support the therapeutic potential of (R)-INCB054329 in various hematologic malignancies. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of key oncogenes like c-MYC, provides a solid rationale for its clinical development. The observed in vitro and in vivo efficacy, both as a single agent and in combination with other targeted therapies, highlights its promise as a novel treatment option for patients with hematologic cancers. Further clinical investigation is warranted to fully elucidate the safety and efficacy of (R)-INCB054329 in this patient population.

References

- 1. ashpublications.org [ashpublications.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Incb054329 | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on (R)-INCB054329 (Pemigatinib) and Its Regulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

(R)-INCB054329 , also known as Pemigatinib , is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] This guide provides a comprehensive overview of its mechanism of action, its impact on intracellular signaling pathways and gene expression, and detailed experimental protocols for its study.

Core Mechanism of Action

Pemigatinib primarily targets FGFR1, FGFR2, and FGFR3, inhibiting their phosphorylation and subsequent downstream signaling.[2][3] Dysregulation of the FGF/FGFR signaling axis, through mechanisms such as gene amplification, mutations, and fusions, is implicated in the pathogenesis of various cancers.[1][4] By blocking the ATP-binding site of these receptors, Pemigatinib effectively abrogates the constitutive activation that drives tumor cell proliferation and survival.[2]

Beyond its role as an FGFR inhibitor, INCB054329 has also been characterized as a structurally distinct inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[5][6] This dual activity contributes to its complex effects on gene expression. As a BET inhibitor, it prevents the interaction between BET proteins and acetylated histones, which disrupts chromatin remodeling and the transcription of key oncogenes.[6]

Regulation of Gene Expression

The inhibitory actions of (R)-INCB054329 on both FGFR and BET proteins converge to exert profound effects on the transcriptional landscape of cancer cells.

Downregulation of Oncogenes:

-

c-MYC: A pivotal oncogene involved in cell cycle progression and proliferation, c-MYC is a well-established target of BET proteins. Treatment with INCB054329 leads to a significant reduction in c-MYC expression.[5][7]

-

FGFR3 and NSD2/MMSET/WHSC1: In multiple myeloma cell lines with t(4;14) rearrangements, INCB054329 has been shown to decrease the expression of these oncogenes.[7][8]

-

c-MET, CDK6, EGFR: Pemigatinib treatment has been associated with the downregulation of these protein targets, which play roles in oncogenic signaling and cell cycle control.[1]

Upregulation of Tumor Suppressors:

-

HEXIM1: In myeloma cell lines, treatment with INCB054329 has been observed to induce the expression of HEXIM1, a negative regulator of transcription.[5]

-

Tumor Suppressor microRNAs: Pemigatinib can cause an upregulation of specific microRNAs with tumor-suppressing functions, such as miR-133b, miR-139, miR-186, and miR-195.[1] These miRNAs can, in turn, target and reduce the expression of oncogenic mRNAs.[1]

Modulation of Signaling Pathways:

-

JAK/STAT Pathway: INCB054329 has been shown to suppress the Interleukin-6 (IL-6) JAK/STAT signaling pathway. It achieves this by displacing the binding of BRD4 to the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R levels and diminished signaling through STAT3.[7][8]

-

PI3K/AKT and Ras/Raf-MEK-MAPK Pathways: As downstream effectors of FGFR signaling, the activation of these pathways is inhibited by Pemigatinib.[1][9]

Quantitative Data Summary

| Parameter | Cell Lines | Value | Reference |

| IC50 (BET Inhibition) | BRD2-BD1 | 44 nM | [5] |

| BRD2-BD2 | 5 nM | [5] | |

| BRD3-BD1 | 9 nM | [5] | |

| BRD3-BD2 | 1 nM | [5] | |

| BRD4-BD1 | 28 nM | [5] | |

| BRD4-BD2 | 3 nM | [5] | |

| GI50 (Growth Inhibition) | Hematologic Cancer Cell Lines (Median) | 152 nM (Range: 26-5000 nM) | [5] |

| IL-2 Stimulated T-cells | 2.435 µM | [5] | |

| IC50 (FGFR Inhibition) | FGFR1, FGFR2, FGFR3 | < 2 nM | [2] |

Signaling and Experimental Workflow Diagrams

Caption: FGFR Signaling Pathway Inhibition by Pemigatinib.

Caption: Mechanism of BET Inhibition by (R)-INCB054329.

Caption: Workflow for Gene Expression Analysis.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of (R)-INCB054329.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of (R)-INCB054329 in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only wells as a control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.

-

For CellTiter-Glo®, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

-

2. Western Blotting for Protein Expression and Phosphorylation

-

Objective: To assess the effect of (R)-INCB054329 on the expression and phosphorylation of target proteins (e.g., FGFR, FRS2, STAT3).

-

Methodology:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of (R)-INCB054329 or vehicle for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-c-MYC, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the changes in mRNA levels of target genes (e.g., c-MYC, IL6R) following treatment with (R)-INCB054329.

-

Methodology:

-

Treat cells with (R)-INCB054329 as described for Western blotting.

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

4. Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if (R)-INCB054329 affects the binding of BRD4 to the promoter regions of target genes.[7][8]

-

Methodology:

-

Treat cells with (R)-INCB054329 or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody against BRD4 or a control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Use qRT-PCR with primers specific to the promoter region of the target gene (e.g., IL6R) to quantify the amount of bound DNA.

-

This technical guide provides a foundational understanding of (R)-INCB054329's multifaceted mechanism of action and its impact on gene expression. The provided protocols offer a starting point for researchers to investigate its effects in various preclinical models.

References

- 1. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Pemigatinib in Pilocytic Astrocytoma and FGFR1N546K Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]

- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-INCB054329 (Pemigatinib): A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-INCB054329, known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2][3] This technical guide provides an in-depth overview of the synthesis and chemical properties of pemigatinib, intended for researchers and professionals in drug development. The document details the synthetic pathways, experimental protocols, and key chemical and pharmacokinetic data, presented in a structured format for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this targeted therapeutic agent.

Chemical Properties

Pemigatinib is a small molecule kinase inhibitor with a complex heterocyclic structure.[4] Its chemical and physical properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇F₂N₅O₄ | [1][4] |

| Molecular Weight | 487.5 g/mol | [1][5] |

| Appearance | Crystalline solid | [1] |

| Water Solubility | 0.144 mg/mL | [4] |

| Solubility in Organic Solvents | DMSO: ~5 mg/mL, DMF: ~15 mg/mL | [1] |

| pKa (Strongest Acidic) | 13.88 | [4] |

| pKa (Strongest Basic) | 5.9 | [4] |

| logP | 2.26 | [4] |

| Polar Surface Area | 83.16 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 6 | [4] |

Pharmacokinetic Properties

| Parameter | Value (in Humans) | Source |

| Bioavailability | Moderate to complete (species-dependent) | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [7] |

| Protein Binding | ~91% | [1] |

| Elimination Half-Life (t½) | ~15 hours | [7] |

| Apparent Oral Clearance (CL/F) | ~10.3 L/h (females), ~12.3 L/h (males) | [5] |

| Apparent Volume of Distribution (Vc/F) | 122.0 L (central compartment) | [5] |

| Metabolism | Predominantly by CYP3A4 | [1][8] |

| Excretion | Minor renal clearance (~1.19% in urine) | [7] |

Synthesis of Pemigatinib

The synthesis of pemigatinib is a multi-step process that involves the construction of a complex heterocyclic core. The general approach relies on key reactions such as reductive aminations and intramolecular cyclization.

Synthetic Workflow

Caption: A logical workflow for the synthesis of pemigatinib.

Experimental Protocols

The following is a representative, detailed experimental protocol for the final step in the synthesis of pemigatinib, derived from patent literature.

Step 7: 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-2-one (pemigatinib)

-

Reactants:

-

3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-2-one (1.5 g, 2.4 mmol)

-

Tetra-n-butylammonium fluoride (1M in THF, 7.2 mL, 7.2 mmol)

-

Tetrahydrofuran (THF, 40 mL)

-

Water

-

-

Procedure:

-

To a solution of 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-2-one in tetrahydrofuran, add tetra-n-butylammonium fluoride.

-

Stir the resulting solution at 50°C for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water.[9]

-

-

Purification:

-

The crude product is typically purified by standard chromatographic techniques, such as column chromatography on silica gel, to yield the final product, pemigatinib.

-

Mechanism of Action and Signaling Pathway

Pemigatinib functions as a kinase inhibitor by targeting the ATP-binding site of FGFR1, 2, and 3.[4][10] This competitive inhibition prevents the phosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4]

FGFR Signaling Pathway

Caption: The FGFR signaling pathway and the inhibitory action of pemigatinib.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-INCB054329 (pemigatinib). The detailed information on its synthesis, coupled with extensive data on its physicochemical and pharmacokinetic properties, serves as a valuable resource for researchers and professionals in the field of oncology drug development. The elucidation of its mechanism of action and the visualization of the targeted signaling pathway underscore the rational design of this potent FGFR inhibitor. Further research and development in this area may lead to the discovery of novel analogs with improved efficacy and safety profiles.

References

- 1. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

(R)-INCB054329: A Technical Overview of a Novel BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This document provides a detailed technical guide on (R)-INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.

| Identifier | Value |

| CAS Number | 1628607-64-6 |

| Molecular Weight | 348.36 g/mol |

Abstract

(R)-INCB054329 is a small molecule inhibitor targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate gene transcription.[1] By binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, INCB054329 effectively disrupts their interaction with acetylated histones, leading to altered chromatin remodeling and gene expression.[1] This inhibitory action preferentially suppresses the transcription of key oncogenes and cell cycle regulators, demonstrating significant therapeutic potential in various hematologic malignancies and solid tumors. Preclinical studies have highlighted its activity in models of multiple myeloma, lymphoma, and ovarian cancer.[2][3][4] This guide will delve into the mechanistic action, experimental data, and relevant biological pathways associated with (R)-INCB054329.

Quantitative Data Summary

In Vitro Potency and Activity

| Target/Assay | Cell Line(s) | IC50/GI50 | Reference |

| BRD2-BD1 | - | 44 nM | [5] |

| BRD2-BD2 | - | 5 nM | [5] |

| BRD3-BD1 | - | 9 nM | [5] |

| BRD3-BD2 | - | 1 nM | [5] |

| BRD4-BD1 | - | 28 nM | [5] |

| BRD4-BD2 | - | 3 nM | [5] |

| BRDT-BD1 | - | 119 nM | [5] |

| BRDT-BD2 | - | 63 nM | [5] |

| Hematologic Cancer Cell Lines (Median) | Panel of 32 lines | 152 nM (GI50) | [5] |

| IL-2 Stimulated T-cells | Primary cells | 2.435 µM (GI50) | [5] |

Signaling Pathways and Mechanism of Action

(R)-INCB054329 exerts its anti-neoplastic effects by modulating key signaling pathways involved in cell proliferation, survival, and oncogenesis.

BET Protein Inhibition

The primary mechanism of action involves the competitive binding of INCB054329 to the bromodomains of BET proteins, displacing them from acetylated chromatin. This leads to the transcriptional repression of target genes.

Downregulation of MYC

A critical downstream effect of BET inhibition by INCB054329 is the suppression of the proto-oncogene c-MYC, a key driver in many cancers. This leads to cell cycle arrest, primarily in the G1 phase, and induction of apoptosis.[3][5]

Modulation of the IL-6/JAK/STAT Pathway in Myeloma

In multiple myeloma, INCB054329 has been shown to suppress the Interleukin-6 (IL-6) signaling pathway. It achieves this by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R expression and diminished STAT3 signaling.[2][6]

Synergy with PARP Inhibitors in Ovarian Cancer

In homologous recombination (HR)-proficient ovarian cancer, INCB054329 reduces the expression of key HR proteins like BRCA1 and RAD51.[4][7] This induced "BRCAness" sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction.[4]

Experimental Protocols

Cell Viability Assay

-

Method: Cell viability is assessed after a 72-hour incubation period with serially diluted (R)-INCB054329 or a vehicle control (e.g., 0.1% DMSO).[2]

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure: The assay measures ATP levels as an indicator of metabolically active cells. Luminescence is recorded using a plate reader.

-

Data Analysis: Growth Inhibition of 50% (GI50) values are calculated from dose-response curves. Each experiment is typically performed in triplicate.[2]

Western Blotting

-

Purpose: To determine the protein expression levels of target genes such as c-MYC, p21, FGFR3, and components of the JAK/STAT pathway.[2]

-

Procedure:

-

Cells are treated with INCB054329 or DMSO for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading controls such as GAPDH or β-actin are used to ensure equal protein loading.[7]

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., MM1.S multiple myeloma cells).[2]

-

Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. (R)-INCB054329 is administered orally, often on a twice-daily (b.i.d.) schedule due to its short half-life.[2]

-

Endpoints:

-

Tumor volume is measured regularly.

-

Animal body weight is monitored to assess toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for c-MYC levels).[2]

-

Conclusion

(R)-INCB054329 is a promising BET inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in various cancer models. Its ability to modulate key oncogenic pathways, such as MYC and JAK/STAT signaling, and to synergize with other targeted agents like PARP inhibitors, provides a strong rationale for its continued clinical investigation in oncology. This technical guide summarizes the core data and methodologies essential for researchers and drug developers working with this compound.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-INCB054329 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-INCB054329, also known as INCB054329, is a potent and structurally distinct inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[4] They recognize and bind to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.[5]

INCB054329 exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes, such as c-MYC, and other cancer-associated genes.[2][6] Preclinical studies have demonstrated that INCB054329 exhibits broad antiproliferative activity across various hematologic malignancies and can induce cell cycle arrest and apoptosis.[1][6] Furthermore, it has been shown to suppress the interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[2][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of (R)-INCB054329, enabling researchers to assess its potency, mechanism of action, and effects on cancer cell lines.

Data Presentation

Table 1: In Vitro Growth Inhibition (GI₅₀) of (R)-INCB054329 in Hematologic Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) |

| MM1.S | Multiple Myeloma | 26 |

| OPM-2 | Multiple Myeloma | 58 |

| U-266 | Multiple Myeloma | 110 |

| KMS-12-BM | Multiple Myeloma | 152 |

| MOLM-13 | Acute Myeloid Leukemia | 45 |

| MV-4-11 | Acute Myeloid Leukemia | 78 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 95 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 130 |

| Data represents the mean from at least three independent experiments after 72 hours of treatment. The median GI₅₀ value across a broader panel of 32 hematologic cancer cell lines was 152 nM.[1][6] |

Table 2: In Vitro Bromodomain Binding Affinity (IC₅₀) of (R)-INCB054329

| Bromodomain | IC₅₀ (nM) |

| BRD2-BD1 | 44 |

| BRD2-BD2 | 5 |

| BRD3-BD1 | 9 |

| BRD3-BD2 | 1 |

| BRD4-BD1 | 28 |

| BRD4-BD2 | 3 |

| BRDT-BD1 | 119 |

| BRDT-BD2 | 63 |

| IC₅₀ values were determined using biochemical assays.[1] |

Signaling Pathway Diagram

Caption: Mechanism of action of (R)-INCB054329.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)